molecular formula C12H10BrFN2O2S B8334670 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

Cat. No. B8334670
M. Wt: 345.19 g/mol
InChI Key: WVYNHIBQAURZEM-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of 5-bromo-3-pyridinesulfonyl chloride (CAS#65001-21-0, 256 mg, 1.0 mmol) in dichloromethane (8 mL) at 0° C. was added diisopropylethylamine (0.350 mL, 2.0 mmol) followed by 4-fluorobenzylamine (CAS#140-75-0, 0.11 mL, 0.95 mmol). The reaction was put at room temperature and stirred for 15 minutes. The reaction was then poured into water and diluted with dichloromethane. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to furnish 5-bromo-pyridine-3-sulfonic acid 4-fluoro-benzylamide without the need for further purification. MS: (ES+) m/z 344.8 (M+H)+
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[F:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][NH2:27])=[CH:24][CH:23]=1.O>ClCCl>[F:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][NH:27][S:8]([C:4]2[CH:5]=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=2)(=[O:10])=[O:9])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)Cl
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was put at room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(CNS(=O)(=O)C=2C=NC=C(C2)Br)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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